molecular formula C7H12ClNO2 B6198836 1-cyclopropylazetidine-3-carboxylic acid hydrochloride CAS No. 2680542-66-7

1-cyclopropylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B6198836
CAS No.: 2680542-66-7
M. Wt: 177.6
InChI Key:
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Description

1-Cyclopropylazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropylazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylazetidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopropylazetidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-cyclopropylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, similar in reactivity to azetidines.

Uniqueness: 1-Cyclopropylazetidine-3-carboxylic acid hydrochloride is unique due to its combination of a cyclopropyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropylazetidine-3-carboxylic acid hydrochloride involves the cyclization of a precursor compound followed by carboxylation and salt formation.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 3-bromopropionate", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with ethyl 3-bromopropionate in diethyl ether to form the precursor compound, 1-cyclopropylazetidine-3-carboxylic acid ethyl ester.", "Step 2: The precursor compound is cyclized by treatment with sodium hydroxide to form 1-cyclopropylazetidine-3-carboxylic acid.", "Step 3: Carbon dioxide is bubbled through the reaction mixture to carboxylate the cyclopropylazetidine ring.", "Step 4: The resulting carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS No.

2680542-66-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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